Cas no 2247477-61-6 (2-2-(4-ethoxyphenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-2-(4-ethoxyphenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- Z3182815340
- 2-[2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane, 2-[(1E)-2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-
- 2-2-(4-ethoxyphenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- Inchi: 1S/C16H23BO3/c1-6-18-14-9-7-13(8-10-14)11-12-17-19-15(2,3)16(4,5)20-17/h7-12H,6H2,1-5H3/b12-11+
- InChI Key: UDWNRGZTHJTLGX-VAWYXSNFSA-N
- SMILES: O1B(/C=C/C2C=CC(=CC=2)OCC)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 274.1740248 g/mol
- Monoisotopic Mass: 274.1740248 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 274.2
- Topological Polar Surface Area: 27.7
2-2-(4-ethoxyphenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1706438-1.0g |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2247477-61-6 | 95% | 1.0g |
$871.0 | 2023-07-10 | |
Enamine | EN300-1706248-10.0g |
2-[2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2247477-61-6 | 10.0g |
$3746.0 | 2023-07-10 | ||
Enamine | EN300-1706248-0.05g |
2-[2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2247477-61-6 | 0.05g |
$732.0 | 2023-09-20 | ||
Enamine | EN300-1706248-10g |
2-[2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2247477-61-6 | 10g |
$3746.0 | 2023-09-20 | ||
Enamine | EN300-1706248-5g |
2-[2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2247477-61-6 | 5g |
$2525.0 | 2023-09-20 | ||
Enamine | EN300-1706248-0.1g |
2-[2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2247477-61-6 | 0.1g |
$767.0 | 2023-09-20 | ||
Enamine | EN300-1706438-10.0g |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2247477-61-6 | 95% | 10.0g |
$3746.0 | 2023-07-10 | |
Enamine | EN300-1706248-5.0g |
2-[2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2247477-61-6 | 5.0g |
$2525.0 | 2023-07-10 | ||
Enamine | EN300-1706438-0.05g |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2247477-61-6 | 95% | 0.05g |
$202.0 | 2023-07-10 | |
Enamine | EN300-1706438-0.1g |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2247477-61-6 | 95% | 0.1g |
$301.0 | 2023-07-10 |
2-2-(4-ethoxyphenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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1. Back matter
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
Additional information on 2-2-(4-ethoxyphenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comprehensive Overview of 2-2-(4-ethoxyphenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2247477-61-6)
2-2-(4-ethoxyphenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2247477-61-6) is a highly versatile boron-containing compound widely used in organic synthesis and pharmaceutical research. This compound belongs to the class of dioxaborolane derivatives, which are known for their unique reactivity and applications in Suzuki-Miyaura cross-coupling reactions. With the increasing demand for advanced organic intermediates, this compound has gained significant attention in both academic and industrial settings.
The molecular structure of 2-2-(4-ethoxyphenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a dioxaborolane ring and an ethoxyphenyl ethenyl group, which contribute to its stability and reactivity. Researchers often utilize this compound as a key building block in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Its CAS number 2247477-61-6 ensures precise identification in chemical databases and regulatory documentation.
One of the most notable applications of 2-2-(4-ethoxyphenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role in palladium-catalyzed coupling reactions. These reactions are essential for constructing carbon-carbon bonds, a fundamental step in drug discovery and material science. The compound's boronate ester functionality makes it an excellent candidate for high-yield transformations, reducing waste and improving efficiency in synthetic routes.
In recent years, the demand for boron-based compounds like 2-2-(4-ethoxyphenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has surged due to their utility in targeted drug delivery systems and bioimaging agents. The compound's ability to form stable complexes with biomolecules has opened new avenues in medicinal chemistry and diagnostic applications. Researchers are also exploring its potential in photodynamic therapy and fluorescence labeling.
The synthesis of 2-2-(4-ethoxyphenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxystyrene with pinacolborane in the presence of a catalyst. This method ensures high purity and yield, making it suitable for large-scale production. The compound's solubility in organic solvents and thermal stability further enhance its practicality in laboratory and industrial applications.
From a market perspective, 2-2-(4-ethoxyphenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is witnessing growing demand in regions with robust pharmaceutical and biotechnology sectors. Companies specializing in fine chemicals and custom synthesis are increasingly offering this compound to meet the needs of research institutions and manufacturers. Its CAS No. 2247477-61-6 is frequently cited in patents and scientific literature, underscoring its importance.
Environmental and safety considerations are paramount when handling 2-2-(4-ethoxyphenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. While it is not classified as a hazardous substance, proper storage conditions—such as protection from moisture and light—are recommended to maintain its stability. Researchers should also adhere to standard laboratory protocols to ensure safe usage.
In conclusion, 2-2-(4-ethoxyphenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2247477-61-6) is a valuable boron-based intermediate with diverse applications in organic synthesis, drug development, and material science. Its unique chemical properties and growing market relevance make it a compound of significant interest for scientists and industry professionals alike.
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